![molecular formula C19H17ClN2O4S2 B12447137 4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B12447137.png)
4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chloro group, a sulfonamide group, and a methylphenyl group, making it a versatile molecule in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by their coupling under specific conditions. For instance, the synthesis might involve the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Mécanisme D'action
The mechanism of action of 4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-methylbenzenesulfonamide: Similar in structure but lacks the methylphenyl group, which affects its reactivity and applications.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Contains a thiazole ring, providing different biological activities and applications.
Uniqueness
4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H17ClN2O4S2 |
|---|---|
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)sulfonylamino]-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H17ClN2O4S2/c1-14-2-6-16(7-3-14)21-28(25,26)19-12-8-17(9-13-19)22-27(23,24)18-10-4-15(20)5-11-18/h2-13,21-22H,1H3 |
Clé InChI |
DSHHYNVKHNURKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


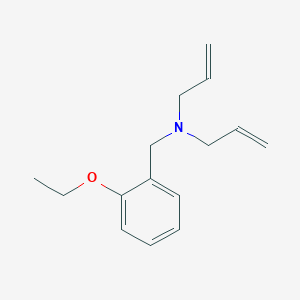
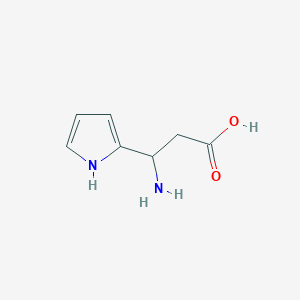
![2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12447071.png)
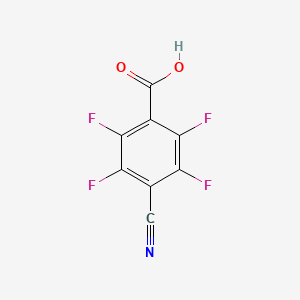
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)
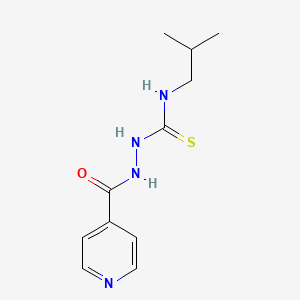
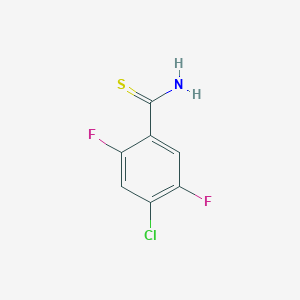
![3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one](/img/structure/B12447100.png)

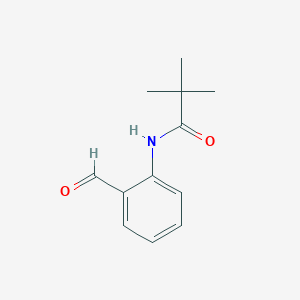
![2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide](/img/structure/B12447131.png)

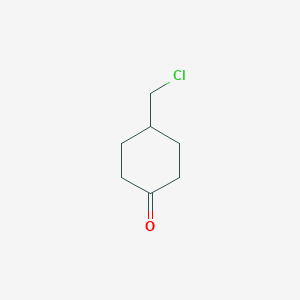
![4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
